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Executive Summary
Ceramides are a critical class of bioactive sphingolipids that play a central role in cellular

signaling, influencing processes from apoptosis and cell cycle arrest to inflammation and insulin

resistance. The biological function of ceramides is intricately linked to the length of their N-acyl

chain. While even-chain ceramides have been extensively studied, odd-chain species such as

C19-ceramide are emerging as molecules of interest. This technical guide provides a

comprehensive overview of the enzymatic regulation of C19-ceramide levels, detailing the

synthesis and degradation pathways, the key enzymes involved, and the experimental

methodologies to quantify and study these processes. Although research specifically focused

on C19-ceramide is still developing, this paper synthesizes the current understanding of

ceramide metabolism and extrapolates the likely regulatory mechanisms for this specific odd-

chain species, highlighting areas for future investigation.

Introduction to C19-Ceramide
Ceramides consist of a sphingoid base, typically sphingosine, linked to a fatty acid via an

amide bond. The fatty acid chain length can vary, and it is this variation that confers distinct

biological properties to different ceramide species. C19-ceramide is characterized by a 19-

carbon fatty acid chain. The presence of odd-chain fatty acids in mammals was traditionally

attributed to dietary sources, particularly dairy and ruminant meat. However, recent evidence

suggests that mammalian adipose tissue can synthesize odd-chain fatty acids de novo,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b3026340?utm_src=pdf-interest
https://www.benchchem.com/product/b3026340?utm_src=pdf-body
https://www.benchchem.com/product/b3026340?utm_src=pdf-body
https://www.benchchem.com/product/b3026340?utm_src=pdf-body
https://www.benchchem.com/product/b3026340?utm_src=pdf-body
https://www.benchchem.com/product/b3026340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


indicating a potential for endogenous C19-ceramide production.[1] This endogenous synthesis

involves the enzyme fatty acid synthase (FASN) utilizing alternative primers to the usual acetyl-

CoA.[1]

Enzymatic Synthesis of C19-Ceramide
The synthesis of C19-ceramide, like other ceramides, is presumed to occur through the

established ceramide synthesis pathways: the de novo synthesis pathway and the salvage

pathway.

De Novo Synthesis Pathway
The de novo synthesis of ceramides is a multi-step process initiated in the endoplasmic

reticulum (ER). The key enzymes involved are:

Serine Palmitoyltransferase (SPT): This enzyme catalyzes the first and rate-limiting step, the

condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

3-Ketodihydrosphingosine Reductase (KDSR): This enzyme reduces 3-

ketodihydrosphingosine to dihydrosphingosine (sphinganine).

Ceramide Synthases (CerS): A family of six enzymes (CerS1-6) that acylate

dihydrosphingosine with a fatty acyl-CoA to form dihydroceramide. The specificity of the

CerS isoforms for different fatty acyl-CoA chain lengths is the primary determinant of the

resulting ceramide species.

Dihydroceramide Desaturase (DEGS1): This enzyme introduces a double bond into

dihydroceramide to form ceramide.

The synthesis of C19-ceramide via this pathway would require the availability of C19-CoA and

a CerS isoform capable of utilizing it as a substrate. While the substrate specificities of CerS

enzymes are generally for even-chain fatty acyl-CoAs, some isoforms exhibit broader

specificity. CerS3 and CerS4, which are known to have a wider range of substrate acceptance

for very-long-chain fatty acids, are potential candidates for the synthesis of C19-ceramide.[2]

[3][4] However, direct experimental evidence for the utilization of C19-CoA by a specific CerS

isoform is currently lacking.
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Salvage Pathway
The salvage pathway recycles sphingosine, generated from the breakdown of complex

sphingolipids, back into ceramide. This reaction is also catalyzed by ceramide synthases.

Therefore, the same considerations regarding CerS specificity for C19-CoA apply to this

pathway.

Table 1: Key Enzymes in C19-Ceramide Synthesis

Enzyme Pathway
Function in
C19-Ceramide
Synthesis

Substrate(s)
for C19-
Ceramide
Synthesis

Product

Serine

Palmitoyltransfer

ase (SPT)

De Novo

Initiates

sphingoid base

synthesis.

L-serine,

Palmitoyl-CoA

3-

Ketodihydrosphin

gosine

3-

Ketodihydrosphin

gosine

Reductase

(KDSR)

De Novo

Synthesizes the

sphingoid

backbone.

3-

Ketodihydrosphin

gosine

Dihydrosphingosi

ne

Ceramide

Synthases

(CerS),

potentially CerS3

or CerS4

De Novo &

Salvage

N-acylation of

the sphingoid

base.

Dihydrosphingosi

ne, C19-CoA

C19-

Dihydroceramide

Dihydroceramide

Desaturase

(DEGS1)

De Novo
Desaturation of

dihydroceramide.

C19-

Dihydroceramide
C19-Ceramide

Enzymatic Degradation of C19-Ceramide
The primary route for ceramide degradation is hydrolysis by ceramidases, which cleave the

amide bond to release sphingosine and a free fatty acid. There are five known mammalian

ceramidases, categorized by their optimal pH:
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Acid Ceramidase (ASAH1): Located in lysosomes.

Neutral Ceramidase (ASAH2): Found at the plasma membrane and in mitochondria.

Alkaline Ceramidase 1 (ACER1), 2 (ACER2), and 3 (ACER3): Located in the ER and Golgi

apparatus.

Recent research has also identified ceramidase activity associated with the adiponectin

receptors, AdipoR1 and AdipoR2.[5][6] The substrate specificity of these various ceramidases

for C19-ceramide has not been explicitly determined. However, it is likely that C19-ceramide is

a substrate for one or more of these enzymes, leading to its breakdown and the release of

sphingosine and C19 fatty acid.

Table 2: Key Enzymes in C19-Ceramide Degradation

Enzyme
Cellular
Location

Function in
C19-Ceramide
Degradation

Substrate(s) Product(s)

Acid Ceramidase

(ASAH1)
Lysosomes

Hydrolysis of

C19-ceramide.
C19-Ceramide

Sphingosine,

C19 Fatty Acid

Neutral

Ceramidase

(ASAH2)

Plasma

Membrane,

Mitochondria

Hydrolysis of

C19-ceramide.
C19-Ceramide

Sphingosine,

C19 Fatty Acid

Alkaline

Ceramidase 1, 2,

3 (ACER1-3)

ER, Golgi
Hydrolysis of

C19-ceramide.
C19-Ceramide

Sphingosine,

C19 Fatty Acid

Adiponectin

Receptors

(AdipoR1,

AdipoR2)

Plasma

Membrane

Ceramide

hydrolysis upon

activation.

C19-Ceramide
Sphingosine,

C19 Fatty Acid

Signaling Pathways and Logical Relationships
Ceramides are central signaling molecules, and their levels are tightly regulated by the balance

between synthesis and degradation. An increase in C19-ceramide levels, due to either
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increased synthesis or decreased degradation, would likely impact various cellular processes.

Ceramide Synthesis and Degradation Logic
The diagram below illustrates the core enzymatic steps controlling C19-ceramide levels. The

synthesis is dependent on the availability of precursors and the activity of a suitable CerS

isoform, while degradation is controlled by the activity of ceramidases.

Synthesis

Degradation

Dihydrosphingosine CerS (e.g., CerS3/4)

C19-CoA

C19-Dihydroceramide DEGS1 C19-Ceramide Ceramidases

Sphingosine

C19 Fatty Acid

Click to download full resolution via product page

Caption: Enzymatic regulation of C19-ceramide levels.

Potential Signaling Roles of C19-Ceramide
While specific signaling roles for C19-ceramide have not been extensively elucidated, it is

plausible that it participates in the general signaling pathways attributed to ceramides. These

include:

Induction of Apoptosis: Ceramides are well-known inducers of programmed cell death.

Cell Cycle Arrest: Accumulation of ceramides can lead to the cessation of cell proliferation.

Inflammation: Ceramides can modulate inflammatory responses.

Insulin Resistance: Elevated ceramide levels are associated with impaired insulin signaling.
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The unique physical properties of C19-ceramide, due to its odd-chain length, may lead to

distinct effects on membrane fluidity and the formation of signaling platforms compared to its

even-chain counterparts.[3][7][8][9]

Experimental Protocols
Quantification of C19-Ceramide by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of C19-ceramide
in biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

Biological sample (cells, tissue, plasma)

C19-ceramide analytical standard (commercially available)

Internal standard (e.g., C17-ceramide)

Chloroform, Methanol, Water (HPLC grade)

Formic acid

LC-MS/MS system (e.g., Triple Quadrupole)

C18 reverse-phase HPLC column

Procedure:

Lipid Extraction:

Homogenize tissue or lyse cells in an appropriate buffer.

Spike the sample with a known amount of the internal standard (C17-ceramide).

Perform a Bligh-Dyer extraction using a chloroform:methanol:water (1:2:0.8 v/v/v) single-

phase mixture.

Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8.
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Collect the lower organic phase containing the lipids.

Dry the lipid extract under a stream of nitrogen.

LC Separation:

Reconstitute the dried lipid extract in the initial mobile phase.

Inject the sample onto a C18 reverse-phase column.

Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile

phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).

MS/MS Detection:

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion

transitions for C19-ceramide and the C17-ceramide internal standard.

Quantify C19-ceramide by comparing its peak area to that of the internal standard and

referencing a standard curve generated with the C19-ceramide analytical standard.
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Caption: Workflow for C19-ceramide quantification by LC-MS/MS.

In Vitro Ceramide Synthase Assay with C19-CoA
This assay measures the activity of a specific CerS isoform (e.g., overexpressed in a cell line)

in synthesizing C19-dihydroceramide.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b3026340?utm_src=pdf-body-img
https://www.benchchem.com/product/b3026340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microsomal fraction from cells overexpressing a CerS isoform.

Dihydrosphingosine

C19-CoA (requires confirmation of commercial availability or custom synthesis)

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

Reaction termination solution (e.g., chloroform:methanol 1:2)

LC-MS/MS system for product quantification

Procedure:

Reaction Setup:

In a microcentrifuge tube, combine the microsomal protein, dihydrosphingosine, and assay

buffer.

Pre-incubate at 37°C for 5 minutes.

Initiate the reaction by adding C19-CoA.

Incubation:

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

Reaction Termination and Lipid Extraction:

Stop the reaction by adding the termination solution.

Perform lipid extraction as described in the LC-MS/MS protocol.

Product Quantification:

Quantify the amount of C19-dihydroceramide produced using LC-MS/MS.

In Vitro Ceramidase Assay with C19-Ceramide
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This assay measures the activity of a ceramidase in hydrolyzing C19-ceramide.

Materials:

Source of ceramidase (e.g., recombinant enzyme, cell lysate)

C19-ceramide substrate

Assay buffer (pH will vary depending on the ceramidase being assayed, e.g., pH 4.5 for acid

ceramidase)

Reaction termination solution

LC-MS/MS system for product quantification

Procedure:

Reaction Setup:

Combine the enzyme source and assay buffer.

Pre-incubate at 37°C.

Initiate the reaction by adding the C19-ceramide substrate.

Incubation:

Incubate at 37°C for a defined time.

Reaction Termination and Product Extraction:

Stop the reaction and extract the lipids.

Product Quantification:

Quantify the amount of sphingosine produced using LC-MS/MS.

Conclusion and Future Directions
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The enzymatic regulation of C19-ceramide levels is a nascent field of study with significant

potential for advancing our understanding of lipid signaling and its role in health and disease.

While the core enzymatic machinery for ceramide metabolism is well-established, the specific

enzymes responsible for the synthesis and degradation of C19-ceramide require definitive

identification. Future research should focus on:

Determining the substrate specificity of all six CerS isoforms for C19-CoA.

Investigating the activity of the five known ceramidases and adiponectin receptors towards

C19-ceramide.

Quantifying endogenous levels of C19-ceramide in various tissues and disease states.

Elucidating the specific signaling pathways modulated by C19-ceramide.

A deeper understanding of the enzymatic control of C19-ceramide levels will open new

avenues for therapeutic intervention in diseases where ceramide metabolism is dysregulated.

The development of specific inhibitors or activators for the enzymes that metabolize C19-
ceramide could provide novel strategies for treating a range of metabolic and inflammatory

disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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